1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone is a synthetic cannabinoid that belongs to a class of compounds known for their psychoactive effects. This compound is structurally related to indole derivatives and is primarily studied for its potential interactions with cannabinoid receptors in the human body. Its molecular formula is with a molecular mass of approximately 375.22 g/mol .
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone is classified as a synthetic cannabinoid, which are compounds designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. These substances are often developed for research purposes or recreational use and can vary significantly in their potency and effects.
The synthesis of 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions, including the formation of indole derivatives followed by functionalization to introduce the cyclohexylethyl and methoxyphenyl groups.
The compound can undergo various chemical reactions typical for synthetic cannabinoids, including:
The reactions are often monitored using techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the identification of the compound's structure and purity .
The mechanism of action for 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone primarily involves its interaction with cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes.
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone is primarily used in research settings to study cannabinoid receptor interactions and their physiological effects. Its potential applications include:
Synthetic cannabinoids represent a class of novel psychoactive substances designed to mimic Δ⁹-tetrahydrocannabinol (THC) by targeting cannabinoid receptors (CB1 and CB2). The compound 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone emerged during the "third wave" of synthetic cannabinoid development, characterized by non-classical core structures. This evolution responded to global bans on earlier scaffolds like naphthoylindoles (e.g., JWH-018). Its design replaces the traditional naphthalene moiety with a 4-methoxyphenyl ethanone group—a strategic shift to circumvent analog-specific legislation while retaining receptor affinity. The N-alkyl chain modification (2-cyclohexylethyl) further distinguished it from predecessors like JWH-250, which featured a pentyl chain [2] [4].
This compound belongs to the aminoalkylindole (AAI) class, sharing core features with early cannabinoids developed by Huffman et al. Key structural components include:
Table 1: Core Structural Features of Aminoalkylindole Derivatives
Structural Element | Role in Pharmacological Activity | Example Substituents |
---|---|---|
Indole nitrogen substitution | Modulates receptor binding affinity | 2-Cyclohexylethyl, pentyl, fluoroalkyl |
Aryl carbonyl linker | Determines CB1/CB2 selectivity | Naphthoyl, benzoyl, methoxyphenyl |
Indole 3-position attachment | Critical for agonist efficacy | Ketone, carboxamide |
The 4-methoxy positional isomer (para-substitution) is critical for this compound’s activity. Research indicates that methoxy group positioning alters steric and electronic interactions within the CB1 receptor’s binding pocket:
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: